Ethyl 4-(2-fluorophenyl)-2,5-dioxo-7-(thiophen-2-yl)-1,2,3,4,5,6,7,8-octahydroquinoline-6-carboxylate
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Overview
Description
ETHYL 4-(2-FLUOROPHENYL)-2,5-DIOXO-7-(2-THIENYL)-1,2,3,4,5,6,7,8-OCTAHYDRO-6-QUINOLINECARBOXYLATE is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a fluorophenyl group, a thienyl group, and a quinoline core structure. It is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug design.
Preparation Methods
The synthesis of ETHYL 4-(2-FLUOROPHENYL)-2,5-DIOXO-7-(2-THIENYL)-1,2,3,4,5,6,7,8-OCTAHYDRO-6-QUINOLINECARBOXYLATE can be achieved through various synthetic routes. One common method involves the Biginelli reaction, which is a multicomponent reaction that combines an aldehyde, a β-keto ester, and a urea or thiourea under acidic conditions . This reaction is known for its efficiency in producing dihydropyrimidinones and related compounds. The reaction conditions typically involve the use of a catalyst such as hydrochloric acid or acetic acid, and the reaction is carried out at elevated temperatures.
Chemical Reactions Analysis
ETHYL 4-(2-FLUOROPHENYL)-2,5-DIOXO-7-(2-THIENYL)-1,2,3,4,5,6,7,8-OCTAHYDRO-6-QUINOLINECARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Scientific Research Applications
ETHYL 4-(2-FLUOROPHENYL)-2,5-DIOXO-7-(2-THIENYL)-1,2,3,4,5,6,7,8-OCTAHYDRO-6-QUINOLINECARBOXYLATE has several scientific research applications:
Medicinal Chemistry: It is used in the design and development of potential therapeutic agents, particularly for its interactions with biological targets such as enzymes and receptors.
Biological Studies: The compound is studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Industrial Applications: It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ETHYL 4-(2-FLUOROPHENYL)-2,5-DIOXO-7-(2-THIENYL)-1,2,3,4,5,6,7,8-OCTAHYDRO-6-QUINOLINECARBOXYLATE involves its interaction with specific molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes .
Comparison with Similar Compounds
ETHYL 4-(2-FLUOROPHENYL)-2,5-DIOXO-7-(2-THIENYL)-1,2,3,4,5,6,7,8-OCTAHYDRO-6-QUINOLINECARBOXYLATE can be compared with other quinoline derivatives such as:
ETHYL 4-(2-FLUOROPHENYL)-6-METHYL-2-THIOXO-1-(P-TOLYL)-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE: This compound also contains a fluorophenyl group and is synthesized using the Biginelli reaction.
3-FORMYLPHENYLBORONIC ACID: Although structurally different, this compound shares similar applications in medicinal chemistry and biological studies.
The uniqueness of ETHYL 4-(2-FLUOROPHENYL)-2,5-DIOXO-7-(2-THIENYL)-1,2,3,4,5,6,7,8-OCTAHYDRO-6-QUINOLINECARBOXYLATE lies in its specific combination of functional groups and its potential for diverse biological activities.
Properties
Molecular Formula |
C22H20FNO4S |
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Molecular Weight |
413.5 g/mol |
IUPAC Name |
ethyl 4-(2-fluorophenyl)-2,5-dioxo-7-thiophen-2-yl-1,3,4,6,7,8-hexahydroquinoline-6-carboxylate |
InChI |
InChI=1S/C22H20FNO4S/c1-2-28-22(27)20-14(17-8-5-9-29-17)10-16-19(21(20)26)13(11-18(25)24-16)12-6-3-4-7-15(12)23/h3-9,13-14,20H,2,10-11H2,1H3,(H,24,25) |
InChI Key |
VQLUNLWKGFGGOT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(CC2=C(C1=O)C(CC(=O)N2)C3=CC=CC=C3F)C4=CC=CS4 |
Origin of Product |
United States |
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